molecular formula C17H17Br2NO3 B288812 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

Katalognummer B288812
Molekulargewicht: 443.1 g/mol
InChI-Schlüssel: LCXWIGWQUBAHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of coumarin derivatives and possesses unique properties that make it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one involves the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been shown to exhibit selective toxicity towards cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one has been shown to have significant biochemical and physiological effects on various systems of the body. It has been found to possess anti-inflammatory, analgesic, and immunomodulatory properties, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using this compound include its potential toxicity and the need for further investigation to determine its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the investigation of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one. These include the development of new drugs based on this compound for the treatment of cancer, inflammatory, and autoimmune diseases. Further investigation is also needed to determine the safety and efficacy of this compound in vivo and to identify its potential side effects. Additionally, the use of this compound in nanotechnology and material science applications is another area of future research.

Synthesemethoden

The synthesis of 6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one involves the reaction of 6,8-dibromo-2H-chromen-2-one with 2-ethylpiperidine-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.

Wissenschaftliche Forschungsanwendungen

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs.

Eigenschaften

Produktname

6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

Molekularformel

C17H17Br2NO3

Molekulargewicht

443.1 g/mol

IUPAC-Name

6,8-dibromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C17H17Br2NO3/c1-2-12-5-3-4-6-20(12)16(21)13-8-10-7-11(18)9-14(19)15(10)23-17(13)22/h7-9,12H,2-6H2,1H3

InChI-Schlüssel

LCXWIGWQUBAHGZ-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Kanonische SMILES

CCC1CCCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.